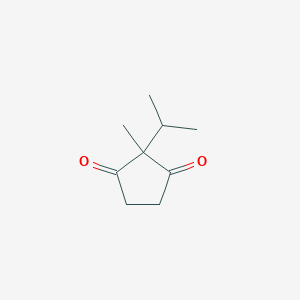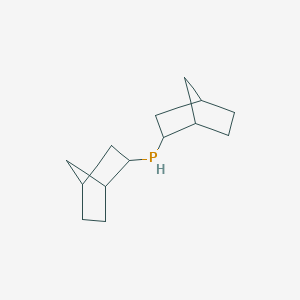
2-Isopropyl-2-methyl-1,3-cyclopentanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Isopropyl-2-methyl-1,3-cyclopentanedione” is a derivative of 1,3-Cyclopentanedione and 2-Methyl-1,3-cyclopentanedione . It is a cyclic compound with a five-membered ring structure. The molecule contains two carbonyl groups (C=O) and a methyl group (CH3) attached to the second carbon atom .
Synthesis Analysis
The synthesis of 2-Methyl-1,3-cyclopentanedione, a similar compound, involves the reaction of succinic anhydride with an appropriate carboxylic acid anhydride in the presence of aluminum chloride . Another method involves the base-induced condensation of diethylglutarate with diethyloxalate, followed by hydrolysis of the resulting diketodiester followed by decarboxylation .Molecular Structure Analysis
The molecular formula of 2-Methyl-1,3-cyclopentanedione is C6H8O2 . The IUPAC Standard InChI is InChI=1S/C6H8O2/c1-4-5(7)2-3-6(4)8/h4H,2-3H2,1H3 . The molecular weight is 112.1265 .Chemical Reactions Analysis
The β-diketone 2-methyl-1,3-cyclopentanedione is used to generate the enolate ion required for Michael reaction and an aryl-substituted α,β-unsaturated ketone is used as the acceptor . Base-catalyzed Michael reaction between the two partners yields an intermediate triketone, which then cyclizes in an intramolecular aldol .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-1,3-cyclopentanedione, a similar compound, include a molecular weight of 112.1265 . The compound is likely to be a solid at room temperature .Safety And Hazards
While specific safety and hazard information for 2-Isopropyl-2-methyl-1,3-cyclopentanedione is not available, similar compounds like 3-Methyl-1,2-cyclopentanedione require avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves are recommended .
Propriétés
IUPAC Name |
2-methyl-2-propan-2-ylcyclopentane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-6(2)9(3)7(10)4-5-8(9)11/h6H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNUNXBZSLMCAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)CCC1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropyl-2-methyl-1,3-cyclopentanedione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole](/img/structure/B136922.png)



